molecular formula C16H15N3O3 B6710655 N-[1-[(4-methoxyphenyl)methyl]pyrazol-4-yl]furan-3-carboxamide

N-[1-[(4-methoxyphenyl)methyl]pyrazol-4-yl]furan-3-carboxamide

Cat. No.: B6710655
M. Wt: 297.31 g/mol
InChI Key: NGCZXMQKZWOAJU-UHFFFAOYSA-N
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Description

N-[1-[(4-methoxyphenyl)methyl]pyrazol-4-yl]furan-3-carboxamide is a synthetic organic compound that features a pyrazole ring substituted with a 4-methoxyphenylmethyl group and a furan-3-carboxamide moiety

Properties

IUPAC Name

N-[1-[(4-methoxyphenyl)methyl]pyrazol-4-yl]furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O3/c1-21-15-4-2-12(3-5-15)9-19-10-14(8-17-19)18-16(20)13-6-7-22-11-13/h2-8,10-11H,9H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGCZXMQKZWOAJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C=C(C=N2)NC(=O)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-[(4-methoxyphenyl)methyl]pyrazol-4-yl]furan-3-carboxamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Substitution with 4-Methoxyphenylmethyl Group: The pyrazole ring is then alkylated with 4-methoxybenzyl chloride in the presence of a base such as potassium carbonate.

    Formation of Furan-3-Carboxamide: The final step involves the reaction of the substituted pyrazole with furan-3-carboxylic acid chloride in the presence of a base like triethylamine to form the desired carboxamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-[1-[(4-methoxyphenyl)methyl]pyrazol-4-yl]furan-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents like potassium permanganate.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: Formation of a hydroxyl derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[1-[(4-methoxyphenyl)methyl]pyrazol-4-yl]furan-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structural features that may interact with biological targets.

    Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study enzyme interactions and other biochemical processes.

Mechanism of Action

The mechanism of action of N-[1-[(4-methoxyphenyl)methyl]pyrazol-4-yl]furan-3-carboxamide would depend on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The molecular targets and pathways involved would need to be identified through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    N-[1-[(4-methoxyphenyl)methyl]pyrazol-4-yl]furan-2-carboxamide: Similar structure but with a furan-2-carboxamide moiety.

    N-[1-[(4-methoxyphenyl)methyl]pyrazol-4-yl]thiophene-3-carboxamide: Similar structure but with a thiophene ring instead of a furan ring.

Uniqueness

N-[1-[(4-methoxyphenyl)methyl]pyrazol-4-yl]furan-3-carboxamide is unique due to the specific combination of its functional groups, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in the design of new compounds with tailored properties for specific applications.

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